molecular formula C9H6BrNO4S B12512433 7-bromo-8-hydroxy-quinoline-5-sulfonic Acid CAS No. 3062-37-1

7-bromo-8-hydroxy-quinoline-5-sulfonic Acid

Cat. No.: B12512433
CAS No.: 3062-37-1
M. Wt: 304.12 g/mol
InChI Key: NDIDONXDHANSOK-UHFFFAOYSA-N
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Description

7-bromo-8-hydroxyquinoline-5-sulfonic acid is a chemical compound with the molecular formula C9H6BrNO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-hydroxyquinoline-5-sulfonic acid typically involves the bromination of 8-hydroxyquinoline-5-sulfonic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective bromination at the 7-position of the quinoline ring .

Industrial Production Methods

In an industrial setting, the production of 7-bromo-8-hydroxyquinoline-5-sulfonic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-hydroxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

7-bromo-8-hydroxyquinoline-5-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can interfere with various biological processes. For example, in antimicrobial applications, the chelation of essential metal ions can disrupt microbial enzyme function and inhibit growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-8-hydroxyquinoline-5-sulfonic acid is unique due to the presence of the bromine atom at the 7-position, which can enhance its reactivity and binding affinity for metal ions compared to its non-brominated counterparts. This unique feature makes it particularly useful in applications requiring strong metal ion chelation .

Properties

CAS No.

3062-37-1

Molecular Formula

C9H6BrNO4S

Molecular Weight

304.12 g/mol

IUPAC Name

7-bromo-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C9H6BrNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15)

InChI Key

NDIDONXDHANSOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Br)O)N=C1

Origin of Product

United States

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